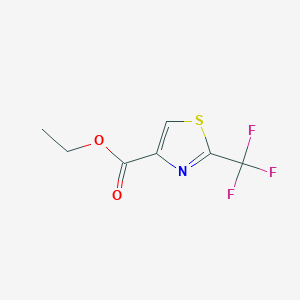

Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2S/c1-2-13-5(12)4-3-14-6(11-4)7(8,9)10/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUNYBAJYAWHLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602208 | |

| Record name | Ethyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133046-46-5 | |

| Record name | Ethyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate from ethyl bromopyruvate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable method for the formation of thiazole rings. This document outlines the detailed experimental protocol, quantitative data, and a visual representation of the synthetic workflow.

Reaction Principle: The Hantzsch Thiazole Synthesis

The synthesis of this compound from ethyl bromopyruvate proceeds via the Hantzsch thiazole synthesis.[1][2] This classic condensation reaction involves an α-haloketone, in this case, ethyl bromopyruvate, and a thioamide, 2,2,2-trifluorothioacetamide.[3] The reaction mechanism involves the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic thiazole ring.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Ethyl bromopyruvate | 6.82 g | [3] |

| 2,2,2-Trifluorothioacetamide | 4.52 g | [3] |

| Solvent | ||

| Ethanol | 30 ml | [3] |

| Reaction Conditions | ||

| Temperature | Reflux | [3] |

| Reaction Time | 3 hours | [3] |

| Product | ||

| Product Name | This compound | [3] |

| Yield | 2.2 g | [3] |

| Appearance | Pale yellow needles | [3] |

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

-

Ethyl bromopyruvate (6.82 g)[3]

-

2,2,2-Trifluorothioacetamide (4.52 g)[3]

-

Ethanol (30 ml)[3]

-

Water (deionized)

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Eluent: Ethyl acetate-hexane (1:5)[3]

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl bromopyruvate (6.82 g) and 2,2,2-trifluorothioacetamide (4.52 g) in ethanol (30 ml).[3]

-

Reaction: Heat the reaction mixture to reflux and maintain for 3 hours.[3]

-

Solvent Removal: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure.[3]

-

Aqueous Workup: To the resulting residue, add water (40 ml).[3]

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (2 x 60 ml).[3]

-

Washing and Drying: Wash the combined organic extracts with water (40 ml) and then dry over anhydrous magnesium sulfate.[3]

-

Solvent Evaporation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.[3]

-

Purification: Purify the crude residue by silica gel column chromatography (column dimensions: 2.5 x 45 cm) using an eluent of ethyl acetate-hexane (1:5 v/v).[3]

-

Product Isolation: Collect the fractions containing the desired product and concentrate them to yield this compound (2.2 g) as pale yellow needles.[3]

Visualized Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Spectroscopic Characterization of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate: A Technical Guide

Disclaimer: No specific, experimentally-derived spectroscopic data for Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate has been found in publicly available literature. The data presented herein is a prediction based on the analysis of analogous compounds and established principles of spectroscopic interpretation. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the unique properties conferred by the thiazole ring and the trifluoromethyl group. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules. A thorough spectroscopic characterization is the cornerstone for confirming the identity, purity, and structure of this and other novel chemical entities. This document provides a detailed overview of the predicted spectroscopic data and the experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~8.4 | Singlet | 1H | - | Thiazole C5-H |

| ~4.4 | Quartet | 2H | ~7.1 | -OCH₂CH₃ |

| ~1.4 | Triplet | 3H | ~7.1 | -OCH₂CH₃ |

Rationale: The single proton on the thiazole ring is expected to be in the aromatic region, significantly downfield due to the electron-withdrawing effects of the adjacent ester and the trifluoromethyl group on the ring system. The ethyl ester will exhibit a characteristic quartet for the methylene (-CH₂-) group and a triplet for the methyl (-CH₃) group, with a typical coupling constant of approximately 7.1 Hz.[1][2]

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (JCF, Hz) | Assignment |

| ~161 | Singlet | - | C=O (Ester) |

| ~150 | Quartet | ~40 | Thiazole C2-CF₃ |

| ~145 | Singlet | - | Thiazole C4-COOEt |

| ~130 | Singlet | - | Thiazole C5-H |

| ~122 | Quartet | ~270 | -CF₃ |

| ~62 | Singlet | - | -OCH₂CH₃ |

| ~14 | Singlet | - | -OCH₂CH₃ |

Rationale: The carbonyl carbon of the ester is expected around 161 ppm. The carbons of the thiazole ring will appear in the aromatic region.[3][4] The carbon attached to the trifluoromethyl group (C2) will be split into a quartet due to coupling with the three fluorine atoms, with a smaller coupling constant.[5] The trifluoromethyl carbon itself will also be a quartet but with a much larger one-bond C-F coupling constant.[6] The carbons of the ethyl group will be in the aliphatic region.[7]

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1725-1740 | Strong | C=O stretch (Ester) |

| ~1300-1100 | Strong, multiple bands | C-F stretch (CF₃) |

| ~1250-1200 | Strong | C-O stretch (Ester) |

| ~1500-1600 | Medium | C=N and C=C stretch (Thiazole ring) |

| ~2980 | Medium-Weak | C-H stretch (aliphatic) |

Rationale: A strong absorption band is predicted for the ester carbonyl group in the range of 1725-1740 cm⁻¹.[8] Strong absorptions corresponding to the C-F stretching of the trifluoromethyl group are expected in the 1300-1100 cm⁻¹ region. The C-O stretching of the ester will also be prominent.[9] Vibrations from the thiazole ring and aliphatic C-H stretches will also be present.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Predicted Identity |

| 239 | [M]⁺ (Molecular Ion) |

| 210 | [M - C₂H₅]⁺ |

| 194 | [M - OCH₂CH₃]⁺ |

| 166 | [M - COOCH₂CH₃]⁺ |

| 69 | [CF₃]⁺ |

Rationale: The molecular ion peak is expected at m/z 239. Common fragmentation pathways for ethyl esters include the loss of an ethoxy radical (•OCH₂CH₃) or an ethyl radical (•CH₂CH₃).[10][11] Cleavage of the entire ester group and the formation of a stable trifluoromethyl cation are also plausible fragmentation pathways.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent may affect chemical shifts.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

2. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, commonly with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation:

-

ATR (solid): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet (solid): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

-

Neat (liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

-

Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty accessory is recorded first and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum displays transmittance or absorbance as a function of wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization method.

-

Sample Preparation:

-

GC-MS: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the ion source.

-

-

Acquisition:

-

EI: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

-

Data Processing: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel compound like this compound.

A logical workflow for spectroscopic characterization.

References

- 1. askthenerd.com [askthenerd.com]

- 2. m.youtube.com [m.youtube.com]

- 3. asianpubs.org [asianpubs.org]

- 4. spectrabase.com [spectrabase.com]

- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Technical Guide: 1H NMR Data for Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

¹H NMR Data Presentation

The following table summarizes the ¹H NMR spectral data for the analogous compound, Ethyl 2-phenyl-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate. This data is presented to offer a predictive model for the chemical shifts and coupling constants expected for Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate. The core structure, specifically the ethyl carboxylate group attached to the thiazole ring, is identical, and therefore, the signals for these protons are expected to be very similar.

Table 1: ¹H NMR Data for Ethyl 2-phenyl-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| 7.46–8.00 | m | - | 5H | Phenyl-H |

| 4.49 | q | 7.0 | 2H | -OCH₂CH₃ |

| 1.44 | t | 7.0 | 3H | -OCH₂CH₃ |

Note: Data obtained from a 500 MHz spectrometer in CDCl₃.[1]

For this compound, the key difference would be the absence of the phenyl group protons and the presence of a proton on the thiazole ring at position 5. The expected ¹H NMR spectrum would therefore feature:

-

A singlet for the thiazole proton (H-5), likely in the downfield region (δ 7.5-8.5 ppm).

-

A quartet for the methylene protons (-OCH₂CH₃) of the ethyl ester group, anticipated around δ 4.4-4.5 ppm.

-

A triplet for the methyl protons (-OCH₂CH₃) of the ethyl ester group, expected around δ 1.4-1.5 ppm.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this class of compounds involves the Hantzsch thiazole synthesis.

Procedure:

A mixture of ethyl bromopyruvate (6.82 g), 2,2,2-trifluorothioacetamide (4.52 g), and ethanol (30 ml) is refluxed for 3 hours. The reaction mixture is then cooled, and the ethanol is removed under reduced pressure. Water (40 ml) is added to the residue, and the aqueous phase is extracted with ethyl acetate (2 x 60 ml). The combined organic extracts are washed with water (40 ml) and dried over magnesium sulfate. The solvent is then distilled off under reduced pressure. The resulting residue is purified by silica gel chromatography, eluting with an ethyl acetate-hexane mixture (e.g., 1:5) to yield the pure product.

¹H NMR Spectroscopy

Sample Preparation:

Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain a reference.

Data Acquisition:

The ¹H NMR spectrum is recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz). Key acquisition parameters include:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans.

-

Spectral Width: A spectral width of approximately 12-16 ppm.

-

Temperature: Standard probe temperature (e.g., 298 K).

Data Processing:

The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phase-corrected and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or TMS (0 ppm). Integration of the signals is performed to determine the relative number of protons for each resonance.

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

In-Depth Technical Guide: 13C NMR Analysis of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document details the experimental procedures for its synthesis and purification, presents a thorough analysis of its 13C NMR spectral data, and offers a visual representation of its molecular structure with corresponding NMR assignments.

Introduction

This compound is a fluorinated heterocyclic compound of interest in the pharmaceutical industry. The presence of the trifluoromethyl group can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. A precise understanding of its molecular structure is paramount, and 13C NMR spectroscopy serves as a powerful analytical tool for its structural elucidation and purity assessment. This guide offers a detailed protocol and data interpretation to support research and development activities involving this compound.

Experimental Protocols

A reliable method for the synthesis of this compound is crucial for obtaining high-purity material for spectroscopic analysis. The following protocol is based on established synthetic routes for similar thiazole derivatives.

Synthesis of this compound

Materials:

-

Ethyl bromopyruvate

-

2,2,2-Trifluorothioacetamide

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate

-

Silica gel

Procedure:

-

A mixture of ethyl bromopyruvate (6.82 g) and 2,2,2-trifluorothioacetamide (4.52 g) in ethanol (30 ml) is refluxed for 3 hours.

-

After cooling the reaction mixture, the ethanol is removed under reduced pressure.

-

Water (40 ml) is added to the residue, and the aqueous layer is extracted twice with ethyl acetate (2 x 60 ml).

-

The combined organic extracts are washed with water (40 ml) and dried over anhydrous magnesium sulfate.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

The crude residue is purified by silica gel column chromatography, eluting with a mixture of ethyl acetate and hexane (1:5 v/v).

-

The fractions containing the desired product are combined and concentrated to afford this compound as pale yellow needles.

13C NMR Spectroscopic Analysis

Instrumentation:

-

NMR Spectrometer: A standard 100 MHz or 125 MHz spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Sample Preparation:

-

Approximately 10-20 mg of the purified this compound is dissolved in 0.5-0.7 mL of the deuterated solvent in a 5 mm NMR tube.

Data Acquisition:

-

A standard proton-decoupled 13C NMR spectrum is acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (approximately 0-200 ppm), and a relaxation delay that allows for the detection of quaternary carbons.

Data Presentation and Interpretation

While a specific experimental 13C NMR spectrum for this compound is not publicly available in the searched literature, a predicted spectrum and data from closely related analogs can provide valuable insights into the expected chemical shifts. The following table summarizes the anticipated 13C NMR data.

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (in proton-coupled spectrum) | Notes |

| C=O (Ester) | ~161 | Singlet | The carbonyl carbon of the ester group is expected in this region. |

| C2 (Thiazole) | ~158 (quartet, J ≈ 40 Hz) | Quartet | This carbon is directly attached to the CF₃ group, leading to a characteristic quartet due to C-F coupling. |

| C4 (Thiazole) | ~148 | Singlet | A quaternary carbon of the thiazole ring. |

| C5 (Thiazole) | ~130 | Singlet | The CH carbon of the thiazole ring. |

| CF₃ | ~120 (quartet, J ≈ 270 Hz) | Quartet | The trifluoromethyl carbon exhibits a strong quartet with a large coupling constant. |

| -OCH₂- (Ethyl) | ~62 | Triplet | The methylene carbon of the ethyl ester. |

| -CH₃ (Ethyl) | ~14 | Quartet | The methyl carbon of the ethyl ester. |

Visualization of Molecular Structure and NMR Assignments

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its synthesis and analysis.

Mass spectrometry fragmentation of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate

An In-depth Technical Guide on the Mass Spectrometry Fragmentation of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control in complex matrices. This guide provides a predictive overview of its fragmentation pattern under Electron Ionization (EI), a common and robust ionization technique.

The molecular structure, with its combination of a stable thiazole ring, a labile ethyl ester group, and an electron-withdrawing trifluoromethyl group, suggests a rich and informative fragmentation pattern. The predicted pathways are governed by the relative bond strengths and the stability of the resulting fragment ions.

Predicted Fragmentation Pathways

Upon electron ionization, this compound (molecular weight: 239.19 g/mol ) is expected to form a molecular ion (M•+) at m/z 239. The subsequent fragmentation is predicted to proceed through several key pathways, primarily involving the cleavage of the ester and trifluoromethyl substituents.

The most prominent fragmentation routes are anticipated to be:

-

Loss of the Ethoxy Radical (•OC₂H₅): A characteristic cleavage for ethyl esters, leading to the formation of a stable acylium ion.[2][4]

-

Loss of the Trifluoromethyl Radical (•CF₃): The C-CF₃ bond is susceptible to cleavage, a common fragmentation for trifluoromethyl-substituted heterocycles.[1]

-

Sequential Loss of Carbon Monoxide (CO): Following the initial loss of the ethoxy radical, the resulting acylium ion can further fragment by losing a neutral CO molecule.

-

Thiazole Ring Cleavage: While the thiazole ring is relatively stable, high-energy conditions can induce ring opening and fragmentation, leading to lower mass ions.[3][5]

Quantitative Fragmentation Data

The following table summarizes the predicted key fragment ions, their mass-to-charge ratio (m/z), the corresponding neutral loss from the parent ion, and a qualitative prediction of their relative abundance based on general fragmentation rules and ion stability.

| Proposed Fragment Ion (Structure) | m/z (Predicted) | Neutral Loss | Predicted Relative Abundance |

| [C₇H₆F₃NO₂S]•+ (Molecular Ion) | 239 | - | Medium |

| [C₅HF₃NOS]⁺ (Acylium Ion) | 194 | •OC₂H₅ (45 Da) | High |

| [C₆H₆NO₂S]⁺ | 170 | •CF₃ (69 Da) | Medium |

| [C₄HF₃NS]•+ | 166 | •OC₂H₅ + CO (73 Da) | Medium-High |

| [C₂H₅O]⁺ (Ethoxy Ion) | 45 | C₅HF₃NOS (194 Da) | Medium |

| [C₂H₅]⁺ (Ethyl Ion) | 29 | C₅HF₃NO₂S (210 Da) | Low |

Proposed Fragmentation Diagram

The logical relationship between the molecular ion and its primary fragments is visualized below. This pathway highlights the most probable fragmentation events for this compound under electron ionization.

Experimental Protocols

A standard protocol for acquiring the mass spectrum of this compound would involve gas chromatography coupled with mass spectrometry (GC-MS) using electron ionization.

5.1 Instrumentation

-

Mass Spectrometer: A quadrupole, time-of-flight (TOF), or magnetic sector mass spectrometer equipped with an electron ionization (EI) source.

-

Gas Chromatograph (GC): A GC system with a capillary column and a temperature-programmable oven.

5.2 Sample Preparation

-

Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Vortex the solution to ensure complete dissolution.

-

Inject 1 µL of the prepared solution into the GC-MS system.

5.3 GC-MS Conditions

-

GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, such as a DB-5ms or HP-5ms).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Scan Rate: 2 scans per second.

-

Experimental Workflow Diagram

The diagram below outlines the general workflow for the analysis of this compound using GC-MS.

References

- 1. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 2. benchchem.com [benchchem.com]

- 3. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. asianpubs.org [asianpubs.org]

A Technical Guide to the Predicted Infrared Spectrum of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted Fourier-Transform Infrared (FTIR) spectrum of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide leverages spectral data from structurally analogous molecules to forecast the characteristic vibrational frequencies. The information herein is intended to support researchers in the identification, characterization, and quality control of this and related heterocyclic compounds.

Predicted FTIR Spectral Data

The FTIR spectrum of this compound is expected to exhibit distinct peaks corresponding to its key functional groups: the thiazole ring, the ethyl carboxylate group, and the trifluoromethyl group. The predicted spectral data, compiled from analyses of related compounds, is summarized in the table below.

| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Notes |

| ~3100 - 3150 | Weak - Medium | Aromatic C-H Stretch | Associated with the C-H bond on the thiazole ring. |

| ~2980 - 3000 | Medium | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of the CH₃ and CH₂ groups of the ethyl ester. |

| ~1720 - 1740 | Strong | C=O Stretch (Ester) | Characteristic strong absorption for the carbonyl group of the ethyl carboxylate. |

| ~1550 - 1620 | Medium | C=N Stretch | Associated with the endocyclic C=N bond within the thiazole ring. |

| ~1450 - 1550 | Medium | C=C Stretch | Aromatic-like carbon-carbon double bond stretching in the thiazole ring. |

| ~1200 - 1300 | Strong | C-F Stretch (CF₃) | Strong, characteristic absorption due to the symmetric and asymmetric stretching of the C-F bonds in the trifluoromethyl group. |

| ~1000 - 1200 | Strong | C-O Stretch (Ester) | Stretching vibrations of the C-O single bonds in the ethyl carboxylate group. |

| ~700 - 800 | Medium | C-S Stretch | Stretching vibration of the carbon-sulfur bond within the thiazole ring. |

This predicted data is based on the analysis of similar structures. For instance, the IR spectrum of a related compound, ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate, shows characteristic peaks at 2980 cm⁻¹ (C-H stretch) and 1737 cm⁻¹ (C=O stretch)[1]. General literature on thiazole derivatives confirms the regions for C=N and C=C stretching vibrations[2][3]. The strong C-F stretching bands are a hallmark of trifluoromethyl groups, typically appearing in the 1100-1300 cm⁻¹ region, as seen in related trifluoromethyl-substituted heterocycles.

Experimental Protocol: Obtaining an FTIR Spectrum

The following is a generalized protocol for acquiring the FTIR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique, a common method for solid and liquid samples.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) Accessory with a crystal (e.g., diamond or germanium)

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

-

Perform a background scan to record the spectrum of the ambient environment (containing CO₂ and H₂O vapor) and the clean ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Preparation:

-

Place a small, representative amount of the solid this compound sample onto the ATR crystal.

-

Use the pressure clamp of the ATR accessory to ensure firm and uniform contact between the sample and the crystal surface.

-

-

Data Acquisition:

-

Initiate the sample scan. The infrared beam will pass through the ATR crystal, reflect off the internal surface in contact with the sample, and be detected.

-

Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

The resulting interferogram is then Fourier-transformed by the instrument's software to produce the infrared spectrum (transmittance or absorbance vs. wavenumber).

-

-

Data Processing:

-

The software will automatically subtract the previously collected background spectrum.

-

Perform any necessary baseline corrections or other spectral processing as required.

-

Label the significant peaks with their corresponding wavenumbers.

-

Workflow for Spectral Analysis

The logical flow for obtaining and interpreting the FTIR spectrum is illustrated in the diagram below.

Caption: Workflow for FTIR Spectral Acquisition and Analysis.

This guide provides a foundational understanding of the expected FTIR spectral characteristics of this compound. Experimental verification is crucial for confirming these predictions and for any application in research and development.

References

An In-depth Technical Guide to Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and potential biological significance of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and materials science.

Physicochemical Properties

This compound is a fluorinated heterocyclic compound with a thiazole core. The presence of the trifluoromethyl group significantly influences its chemical and biological properties, enhancing its lipophilicity and metabolic stability, which are desirable characteristics in drug design.[1]

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₆F₃NO₂S | [2] |

| Molecular Weight | 225.19 g/mol | [2] |

| Appearance | Pale yellow needles or white solid | [3] |

| Melting Point | 49-50 °C | |

| Boiling Point | 194.8 ± 40.0 °C at 760 mmHg | |

| CAS Number | 133046-46-5 | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the Hantzsch thiazole synthesis, a classical method for the preparation of thiazole derivatives.

Synthesis of this compound

A common synthetic route involves the condensation of an α-haloketone with a thioamide. For this compound, the reaction proceeds by reacting ethyl bromopyruvate with 2,2,2-trifluoroacetamide.

Experimental Protocol:

-

Reaction Setup: A mixture of ethyl bromopyruvate and 2,2,2-trifluoroacetamide is refluxed in a suitable solvent, such as ethanol.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5][6]

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the final product.

Synthesis Workflow Diagram

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [m.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. kyberlife.com [kyberlife.com]

- 5. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unveiling the Structural Landscape of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of ethyl 2-(trifluoromethyl)thiazole-4-carboxylate derivatives. Thiazole-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Understanding the three-dimensional arrangement of these molecules at an atomic level is paramount for rational drug design and the development of novel therapeutic agents.

While a specific crystal structure for this compound is not publicly available at the time of this publication, this guide presents a detailed analysis of a closely related derivative, Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate . This analysis serves as a valuable case study, offering insights into the conformational preferences, intermolecular interactions, and overall solid-state architecture that can be extrapolated to other derivatives within this chemical class.

Crystal Structure Analysis of a Key Derivative

The crystal structure of Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate provides a foundational understanding of the molecular geometry and packing of this class of compounds. The key crystallographic data and refinement parameters are summarized in the tables below.

Crystallographic Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₃H₁₀F₃NO₂S |

| Formula Weight | 301.28 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.930(3) Å |

| b | 21.232(6) Å |

| c | 7.574(2) Å |

| α | 90° |

| β | 110.861(4)° |

| γ | 90° |

| Volume | 1342.0(7) ų |

| Z | 4 |

| Density (calculated) | 1.491 Mg/m³ |

| Absorption Coefficient | 0.283 mm⁻¹ |

| F(000) | 616 |

| Data Collection | |

| Diffractometer | Bruker SMART CCD area detector |

| Reflections Collected | 6891 |

| Independent Reflections | 2367 [R(int) = 0.0501] |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Params | 2367 / 0 / 182 |

| Goodness-of-fit on F² | 1.012 |

| Final R indices [I>2σ(I)] | R1 = 0.0561, wR2 = 0.1293 |

| R indices (all data) | R1 = 0.0911, wR2 = 0.1424 |

| Largest diff. peak/hole | 0.222 and -0.194 e.Å⁻³ |

Molecular Geometry

The thiazole and phenyl rings in Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate are nearly coplanar, with a dihedral angle of 5.15(1)° between them. This planarity is a key structural feature that can influence the molecule's interaction with biological macromolecules. The trifluoromethyl and ethoxycarbonyl groups are positioned out of this plane.

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the single-crystal X-ray diffraction analysis of its phenyl derivative.

Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound.

Materials:

-

Ethyl bromopyruvate

-

2,2,2-Trifluorothioacetamide

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate

-

Silica gel

Procedure:

-

A mixture of ethyl bromopyruvate (1.0 eq) and 2,2,2-trifluorothioacetamide (1.0 eq) in ethanol is refluxed for 3 hours.

-

The reaction mixture is cooled, and the ethanol is removed under reduced pressure.

-

Water is added to the residue, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic extracts are washed with water and dried over magnesium sulfate.

-

The solvent is evaporated under reduced pressure.

-

The crude product is purified by silica gel chromatography using an ethyl acetate/hexane gradient to yield this compound as pale yellow needles.

Single-Crystal X-ray Diffraction of Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate.[1]

Crystal Growth:

-

Colorless needle-like crystals were obtained by slow evaporation from an ethanol solution.[1]

Data Collection:

-

A suitable single crystal was mounted on a Bruker SMART CCD area-detector diffractometer.

-

Data were collected at 296(2) K using graphite-monochromated MoKα radiation (λ = 0.71073 Å).[1]

-

A multi-scan absorption correction was applied.[1]

Structure Solution and Refinement:

-

The structure was solved by direct methods and refined by full-matrix least-squares on F².[1]

-

All non-hydrogen atoms were refined anisotropically.

-

Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the key components in the crystal structure determination process.

Caption: Experimental workflow for synthesis and crystallographic analysis.

Caption: Factors influencing the properties of thiazole derivatives.

References

An In-depth Technical Guide to Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate (CAS 133046-46-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate, identified by CAS number 133046-46-5, is a fluorinated heterocyclic compound that has garnered significant interest in medicinal and agricultural chemistry. Its unique structural features, particularly the trifluoromethyl group and the thiazole ring, make it a valuable building block in the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutic and agrochemical agents.

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | ethyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate | [1] |

| CAS Number | 133046-46-5 | [1] |

| Molecular Formula | C₇H₆F₃NO₂S | [2] |

| Molecular Weight | 225.19 g/mol | [2] |

| Appearance | Pale yellow needles or yellow solid | [1][3] |

| Melting Point | 49-50°C | [2] |

| Boiling Point | 194.8 ± 40.0 °C at 760 mmHg | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Flash Point | 71.6 ± 27.3 °C | [2] |

| Purity | ≥ 97% (HPLC) | [3] |

| Storage Conditions | 0-8°C | [3] |

Synthesis

The synthesis of this compound is typically achieved through a Hantzsch thiazole synthesis, a classic method for the preparation of thiazole rings.

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

Ethyl bromopyruvate

-

2,2,2-Trifluorothioacetamide

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate

-

Silica gel

Procedure:

-

A mixture of ethyl bromopyruvate (6.82 g) and 2,2,2-trifluorothioacetamide (4.52 g) in ethanol (30 ml) is refluxed for 3 hours.

-

After cooling the reaction mixture, the ethanol is removed under reduced pressure.

-

Water (40 ml) is added to the residue, and the mixture is extracted with ethyl acetate (2 x 60 ml).

-

The combined ethyl acetate extracts are washed with water (40 ml) and dried over magnesium sulfate.

-

The solvent is then distilled off under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography, eluting with a mixture of ethyl acetate and hexane (1:5).

-

The fractions containing the desired product are collected and concentrated to yield this compound (2.2 g) as pale yellow needles.[1]

Synthesis of this compound.

Applications in Drug Discovery and Agrochemical Research

This compound serves as a critical starting material for the synthesis of a variety of bioactive compounds. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of the final molecules.

Antimicrobial Agents

Thiazole derivatives are known to exhibit a broad spectrum of antimicrobial activities.[4][5][6] this compound is a precursor for novel thiazole-based compounds with potential antibacterial and antifungal properties.[7][8] The incorporation of the trifluoromethylthiazole moiety can lead to compounds with enhanced efficacy against various pathogens.

Herbicidal Agents

In the field of agrochemicals, this compound is utilized in the development of new herbicides.[9] Research has shown that thiazole derivatives containing a trifluoromethyl group can exhibit potent herbicidal activity against a range of weed species.[10]

Metallo-β-lactamase Inhibitors

A significant application of this compound is in the synthesis of inhibitors of metallo-β-lactamases (MBLs).[11] MBLs are enzymes produced by some bacteria that confer resistance to a broad range of β-lactam antibiotics, including carbapenems.[12][13][14][15] By inhibiting these enzymes, the efficacy of existing antibiotics against resistant bacterial strains can be restored. The development of MBL inhibitors is a crucial strategy to combat the growing threat of antibiotic resistance.[11][12]

Applications of this compound.

Suppliers

This compound is commercially available from various chemical suppliers. A selection of suppliers is listed below.

| Supplier | Location |

| ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD | China |

| Chem-Impex | - |

| Advanced Biochemicals | - |

| Georganics | - |

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of drug discovery and agrochemical development. Its straightforward synthesis and the versatile reactivity of the thiazole ring, combined with the beneficial properties imparted by the trifluoromethyl group, make it an attractive starting material for the creation of novel, biologically active molecules. Further research into the derivatization of this compound is likely to yield new candidates for antimicrobial, herbicidal, and other therapeutic applications.

References

- 1. prepchem.com [prepchem.com]

- 2. This compound | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Evaluation of Carbapenem/Metallo-β-Lactamase Inhibitor Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent and Evolution of Trifluoromethylated Thiazoles: A Technical Guide for Drug Discovery

An In-depth Exploration of the Synthesis, History, and Therapeutic Potential of Trifluoromethylated Thiazole Compounds for Researchers, Scientists, and Drug Development Professionals.

Introduction

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group is particularly noteworthy for its ability to increase metabolic stability, improve membrane permeability, and modulate the acidity of nearby functional groups. When this powerful substituent is integrated into the thiazole ring—a privileged heterocyclic structure found in numerous FDA-approved drugs—the resulting compounds exhibit a remarkable spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and therapeutic applications of trifluoromethylated thiazole compounds, offering valuable insights for professionals engaged in drug design and development.

Historical Perspective: A Tale of Two Moieties

The journey of trifluoromethylated thiazoles is an intersection of two distinct timelines in chemical synthesis: the discovery of the thiazole ring and the development of trifluoromethylation methodologies.

The thiazole nucleus was first described by Arthur Hantzsch and J. H. Weber in 1887 through the now-famous Hantzsch thiazole synthesis. This reaction, involving the condensation of an α-haloketone with a thioamide, provided a robust and versatile method for constructing the thiazole core and remains a fundamental strategy to this day.

The introduction of the trifluoromethyl group into organic molecules has a more protracted history. Early methods for creating C-CF₃ bonds were harsh and limited in scope. A significant milestone was the work of Frédéric Swarts in the 1890s, who developed methods using antimony fluorides to replace chlorine atoms with fluorine. However, it wasn't until the mid-20th century, with the advent of reagents like trifluoroacetic acid and the development of methods to create key building blocks such as 3,3-dibromo-1,1,1-trifluoroacetone, that the synthesis of trifluoromethylated heterocycles became more accessible. The synthesis of the first aryl trifluoromethyl ethers by Yagupol'skii in 1955 marked a significant step forward in organofluorine chemistry.

While a definitive date for the very first synthesis of a trifluoromethylated thiazole is not prominently documented, a review of the literature suggests that their appearance is a relatively modern development, gaining momentum in the late 20th and early 21st centuries. This surge coincides with the increased availability of trifluoromethylated synthons and the growing appreciation for the CF₃ group's role in drug design. For instance, a 2014 review noted that the synthesis of 2-(trifluoromethyl)thiazole had been "reported recently," underscoring the contemporary nature of this field.[1]

Synthetic Methodologies

The synthesis of trifluoromethylated thiazoles predominantly relies on the adaptation of classical heterocyclic chemistry, utilizing key trifluoromethyl-containing building blocks.

Hantzsch Thiazole Synthesis with Trifluoromethylated Ketones

The most prevalent method is the Hantzsch synthesis, which involves the cyclocondensation of a trifluoromethylated α-haloketone with a thiourea or thioamide derivative. The availability of precursors like 3-bromo-1,1,1-trifluoroacetone has made this a straightforward and efficient approach to 2-amino-4-(trifluoromethyl)thiazoles and related structures.

Experimental Protocol: Synthesis of 2-Amino-4-(trifluoromethyl)-1,3-thiazole

This protocol is adapted from methodologies employing the Hantzsch reaction.

-

Reaction Setup: To a solution of thiourea (1.0 eq) in absolute ethanol, add 3-bromo-1,1,1-trifluoroacetone (1.0 eq).

-

Reaction Conditions: The mixture is heated under reflux for 3-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, the reaction mixture is cooled to room temperature. The solvent is evaporated under reduced pressure.

-

Purification: The resulting crude solid is dissolved in water and neutralized with a saturated solution of sodium bicarbonate. The precipitate is filtered, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water to yield the pure 2-amino-4-(trifluoromethyl)-1,3-thiazole.

Direct Trifluoromethylation

More recent advancements have enabled the direct trifluoromethylation of a pre-formed thiazole ring. These methods often employ radical-based reactions using reagents like triflyl chloride (CF₃SO₂Cl) under photoredox catalysis. This approach is particularly useful for late-stage functionalization of complex molecules.[1]

Biological Activity and Therapeutic Applications

Trifluoromethylated thiazoles have demonstrated significant potential across several therapeutic areas, most notably in oncology and infectious diseases. The CF₃ group often enhances the binding affinity of the molecule to its biological target and improves its metabolic stability, leading to more potent and durable effects.

Anticancer Activity

Many trifluoromethylated thiazole derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.

Bcr-Abl Kinase Inhibition: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of Chronic Myeloid Leukemia (CML). Several thiazole-containing compounds, including the FDA-approved drug Dasatinib, are potent Bcr-Abl inhibitors. Trifluoromethylated analogs have been synthesized to improve potency and overcome resistance. These inhibitors typically bind to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and halting the pro-proliferative signaling cascade.

PI3K/mTOR Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a crucial signaling network that regulates cell growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Novel trifluoromethylated thiazole derivatives have been developed as dual PI3K/mTOR inhibitors, offering a powerful strategy to simultaneously block multiple nodes in this critical pathway.

Table 1: Anticancer Activity of Selected Trifluoromethylated Thiazole Derivatives

| Compound ID | Target | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Compound 2 | Abl Kinase | K562 (CML) | 7.4 µM | [2] |

| Compound 18 | PI3K/AKT/mTOR | A549 (Lung) | 0.50 µM | [3] |

| Compound 18 | PI3K/AKT/mTOR | MCF-7 (Breast) | 4.75 µM | [3] |

| Compound 19 | PI3K/mTORC1 | MCF-7 (Breast) | 0.30 µM | [3] |

| TTI-4 | Not Specified | MCF-7 (Breast) | 2.63 µM | [4] |

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial and Antifungal Activity

The thiazole ring is a component of several antimicrobial agents, including the penicillins. The addition of a trifluoromethyl group can enhance the lipophilicity of these compounds, facilitating their passage through microbial cell walls and increasing their efficacy. Various studies have demonstrated that trifluoromethylated thiazoles exhibit potent activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Selected Trifluoromethylated Thiazole Derivatives

| Compound Class | Organism | Activity (MIC) | Reference |

| Hydrazinyl-thiazoles | Staphylococcus aureus | 62.5–500 µg/mL | [4] |

| Hydrazinyl-thiazoles | Escherichia coli | 62.5–125 µg/mL | [4] |

| Coumarin-thiazoles | Fusarium graminearum | 89.0% Inhibition | [5] |

| Coumarin-thiazoles | Curvularia lunata | 93.4% Inhibition | [5] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Conclusion and Future Outlook

The fusion of the trifluoromethyl group with the thiazole scaffold has created a powerful class of compounds with significant therapeutic potential. From their historical roots in classical heterocyclic synthesis and early organofluorine chemistry, trifluoromethylated thiazoles have emerged as promising candidates for anticancer and antimicrobial drug development. The continued evolution of synthetic methods, particularly in direct C-H trifluoromethylation, will undoubtedly accelerate the discovery of novel derivatives. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds, elucidating their mechanisms of action in greater detail, and exploring their potential in other disease areas. For medicinal chemists and drug development professionals, the trifluoromethylated thiazole remains a fertile ground for innovation and a valuable asset in the quest for next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Utility of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate is a versatile heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability and increased lipophilicity, which can lead to improved pharmacokinetic profiles.[1][2] The thiazole core, a prevalent scaffold in numerous biologically active compounds, serves as a valuable platform for the synthesis of novel therapeutic agents.[3][4] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, and herbicidal effects.[3][5][6] These application notes provide a comprehensive overview of the use of this compound in the development of bioactive molecules, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

I. Anticancer Applications: Targeting Key Kinase and Phosphatase Pathways

Derivatives of the trifluoromethyl-thiazole scaffold have shown significant promise as inhibitors of key enzymes implicated in cancer progression, notably c-Met kinase and Protein Tyrosine Phosphatase 1B (PTP1B).

Signaling Pathways

The c-Met receptor tyrosine kinase and PTP1B are critical nodes in signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers.

Quantitative Data: In Vitro Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of various thiazole carboxamide derivatives against c-Met kinase and PTP1B.

Table 1: c-Met Kinase Inhibitory Activity of Thiazole Carboxamide Derivatives

| Compound ID | Moiety C | IC50 (nM)[7] |

| 51ah | Thiazole-2-carboxamide | 9.26 |

| 51ak | Thiazole-2-carboxamide | 3.89 |

| 51al | Thiazole-2-carboxamide | 5.23 |

| 51am | Thiazole-2-carboxamide | 2.54 |

| 51an | Thiazole-2-carboxamide | 3.73 |

| Foretinib (Control) | - | 2.54 |

Table 2: PTP1B Inhibitory Activity of Thiazole-based Derivatives

| Compound ID | Scaffold | IC50 (µM) |

| 3j | Methyl salicylate based thiazole | 0.51 ± 0.15[8] |

| 3f | Methyl salicylate based thiazole | 0.66 ± 0.38[8] |

| 3d | Methyl salicylate based thiazole | 0.93 ± 0.51[8] |

| 14i | 2-imino-3-substituted-5-heteroarylidene-1,3-thiazolidine-4-one | 6.09[3] |

| 14h | 2-imino-3-substituted-5-heteroarylidene-1,3-thiazolidine-4-one | 6.83[3] |

| 18g | 2-ethyl-5-phenylthiazole-4-carboxamide | Not specified, but noted to inhibit intracellular PTP1B[2] |

| Reference Inhibitor | Thiazole-based | 3.23 ± 0.85[9] |

Experimental Protocols

This protocol outlines the synthesis of the core scaffold.

Materials:

-

Ethyl bromopyruvate

-

2,2,2-trifluorothioacetamide

-

Ethanol

-

Ethyl acetate

-

Magnesium sulfate

-

Silica gel

Procedure: [10]

-

A mixture of ethyl bromopyruvate (6.82 g) and 2,2,2-trifluorothioacetamide (4.52 g) in ethanol (30 ml) is refluxed for 3 hours.

-

The reaction mixture is cooled, and the ethanol is removed under reduced pressure.

-

Water (40 ml) is added to the residue, followed by extraction with ethyl acetate (2 x 60 ml).

-

The combined organic extracts are washed with water (40 ml) and dried over magnesium sulfate.

-

The solvent is evaporated under reduced pressure.

-

The residue is purified by silica gel chromatography, eluting with an ethyl acetate-hexane (1:5) mixture, to yield ethyl 2-trifluoromethyl-4-thiazolecarboxylate as pale yellow needles.

This protocol describes the conversion of the thiazole carboxylate to a carboxamide, a common step in generating bioactive derivatives.[11]

Materials:

-

This compound derivative (acid form)

-

Oxalyl chloride

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Desired amine

-

Triethylamine

Procedure:

-

To a solution of the corresponding thiazole-4-carboxylic acid in dry DCM, add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent under reduced pressure to obtain the crude acid chloride.

-

Dissolve the crude acid chloride in dry DCM and add the desired amine and triethylamine.

-

Stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution and purify the residue by column chromatography to obtain the final carboxamide derivative.

This assay determines the inhibitory activity of compounds against c-Met kinase.[3]

Materials:

-

Recombinant c-Met kinase

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

Poly(Glu,Tyr) substrate

-

ATP

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be ≤1%.

-

Assay Plate Setup: In a 384-well plate, add 1 µL of the diluted test compound or vehicle control.

-

Add 2 µL of diluted c-Met kinase to each well.

-

Initiate Kinase Reaction: Add 2 µL of the substrate/ATP mixture to each well. The final reaction volume should be 5 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Signal Detection (using ADP-Glo™):

-

Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

This assay measures the inhibitory effect of compounds on PTP1B activity.[5]

Materials:

-

Recombinant PTP1B enzyme

-

Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)

-

p-Nitrophenyl phosphate (pNPP) substrate

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Inhibitor Dilutions: Prepare serial dilutions of the test compound in assay buffer. Ensure the final DMSO concentration is consistent and does not exceed 1-2%.

-

Assay Reaction: In a 96-well plate, add the assay buffer, test compound solution, and PTP1B enzyme. Pre-incubate at 37°C for 10 minutes.

-

Initiate Reaction: Add the pNPP substrate to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Stop Reaction: Terminate the reaction by adding 1 M NaOH.

-

Data Acquisition: Measure the absorbance of the product, p-nitrophenol, at 405 nm.

-

Data Analysis: Calculate the percentage of PTP1B inhibition for each compound concentration and determine the IC₅₀ value.

II. Antifungal Applications: Disruption of Ergosterol Biosynthesis

Thiazole derivatives are known to exhibit antifungal properties, primarily by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Mechanism of Action: Ergosterol Biosynthesis Pathway

The antifungal activity of many thiazole-containing compounds stems from the inhibition of cytochrome P450 demethylase (CYP51A1 or Erg11p), a key enzyme in the ergosterol biosynthesis pathway.[1] This leads to the accumulation of toxic sterol intermediates and disrupts membrane integrity.

Quantitative Data: In Vitro Antifungal Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for novel thiazole derivatives against various fungal strains.

Table 3: Antifungal Activity of Thiazole Derivatives

| Compound ID | Fungal Strain | MIC (µg/mL) |

| 8e | S. aureus | 16[12] |

| 8e | S. pyogenes | 4[12] |

| 2,5-dichloro thienyl-substituted thiazole | Aspergillus fumigatus | 6.25 - 12.5[13] |

| 2,5-dichloro thienyl-substituted thiazole | Aspergillus flavus | 6.25 - 12.5[13] |

| Thiazole Schiff Base (Compound 17) | E. coli | Better than Kanamycin B[13] |

Experimental Protocol

This protocol determines the effect of a test compound on ergosterol biosynthesis by quantifying the total cellular ergosterol.[6]

Materials:

-

Fungal culture (e.g., Candida albicans)

-

RPMI-1640 medium

-

Test compound in DMSO

-

Saponification reagent (25% alcoholic potassium hydroxide)

-

Heptane

-

Sterile deionized water

-

UV-Vis Spectrophotometer

Procedure:

-

Cell Culture: Grow the fungal cells in the presence of various concentrations of the test compound for 16-24 hours. Include a no-drug control.

-

Harvesting: Harvest the cells by centrifugation and wash with sterile deionized water.

-

Saponification: Add 3 ml of the saponification reagent to the cell pellet and vortex for 1 minute. Incubate at 85°C for 1 hour.

-

Extraction: After cooling, add 1 ml of sterile deionized water and 3 ml of heptane. Vortex vigorously for 3 minutes.

-

Spectrophotometry: Allow the layers to separate and transfer the heptane layer to a new tube. Scan the absorbance of the heptane layer between 240 and 300 nm.

-

Data Analysis: Calculate the ergosterol content based on the characteristic absorbance peaks of ergosterol (a sharp peak at 281.5 nm and a shoulder at 272 nm, 290 nm, and a peak at 230 nm). The percentage of ergosterol inhibition is calculated relative to the no-drug control.

III. Herbicidal Applications: Inhibition of Protoporphyrinogen Oxidase (PPO)

Thiazole-containing compounds have also been developed as herbicides, with a key mechanism of action being the inhibition of protoporphyrinogen oxidase (PPO).

Mechanism of Action: PPO Inhibition Pathway

PPO is a crucial enzyme in the chlorophyll and heme biosynthesis pathway in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, causes oxidative damage and cell death.[3][10]

Quantitative Data: In Vitro Herbicidal Activity

The following table shows the herbicidal activity of novel thiazole PPO inhibitors.

Table 4: Herbicidal Activity of Aryl Thiazole Derivatives

| Compound ID | Weed Species | Inhibition Rate (%) at 150 g ai/ha[10] |

| 11a | Amaranthus retroflexus | 80 |

| 11b | Amaranthus retroflexus | 80 |

| 11c | Amaranthus retroflexus | 80 |

| 11g | Amaranthus retroflexus | 80 |

| 11h | Amaranthus retroflexus | 80 |

| - | Eclipta prostrata | Some compounds exhibited 80% inhibition |

Experimental Protocol

This assay measures the inhibition of PPO by monitoring the fluorescence of the product, protoporphyrin IX.[5]

Materials:

-

PPO enzyme preparation (e.g., from plant mitochondria)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 0.5% v/v Tween 20)

-

Protoporphyrinogen IX (substrate)

-

Test compounds in DMSO

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader

Procedure:

-

Substrate Preparation: Freshly prepare protoporphyrinogen IX from protoporphyrin IX by reduction with sodium amalgam under an inert atmosphere.

-

Assay Setup: In a 96-well plate, add assay buffer, the test compound dilution (or DMSO for control), and the PPO enzyme preparation.

-

Initiate Reaction: Add the freshly prepared protoporphyrinogen IX substrate to all wells to start the reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader (e.g., excitation ~405 nm, emission ~630 nm) and monitor the increase in fluorescence over time at a constant temperature (e.g., 37°C).

-

Data Analysis: The rate of reaction is determined from the linear phase of the fluorescence increase. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

IV. Drug Discovery and Development Workflow

The development of novel therapeutic agents from a core scaffold like this compound typically follows a structured workflow.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a wide array of biologically active compounds. Its derivatives have demonstrated significant potential in medicinal chemistry and agrochemicals, with promising activities as anticancer, antifungal, and herbicidal agents. The protocols and data presented herein provide a foundational resource for researchers and professionals engaged in the design and development of novel therapeutics and crop protection agents based on this privileged scaffold. Further exploration and optimization of derivatives from this core structure are warranted to unlock their full therapeutic potential.

References

- 1. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 2. Tiabendazole - Wikipedia [en.wikipedia.org]

- 3. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]

- 4. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07619G [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Synthon: Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate in Heterocyclic Synthesis

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate is a valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds, particularly those with applications in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of the final products. This application note provides a detailed overview of its synthesis and key transformations into other important heterocyclic synthons, complete with experimental protocols and quantitative data.

Synthesis of this compound

The title compound can be efficiently prepared via the Hantzsch thiazole synthesis.

Experimental Protocol:

A mixture of ethyl bromopyruvate (6.82 g) and 2,2,2-trifluorothioacetamide (4.52 g) in ethanol (30 ml) is refluxed for 3 hours.[1] After cooling, the ethanol is removed under reduced pressure. Water (40 ml) is added to the residue, and the product is extracted with ethyl acetate (2 x 60 ml).[1] The combined organic extracts are washed with water (40 ml), dried over magnesium sulfate, and concentrated. The crude product is purified by silica gel chromatography (eluent: ethyl acetate-hexane, 1:5) to yield this compound as pale yellow needles (2.2 g).[1]

| Reactant 1 | Reactant 2 | Solvent | Time | Temperature | Yield | Reference |

| Ethyl bromopyruvate | 2,2,2-Trifluorothioacetamide | Ethanol | 3 h | Reflux | ~35% | [1] |

Key Synthetic Transformations and Protocols

This compound serves as a versatile precursor to a variety of functionalized thiazoles, including the corresponding carboxylic acid, amides, and alcohol. These derivatives are key intermediates in the synthesis of bioactive molecules.

Hydrolysis to 2-(Trifluoromethyl)thiazole-4-carboxylic Acid

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, a crucial intermediate for the synthesis of amides and other derivatives. The fungicide Thifluzamide, for instance, is synthesized from a similar thiazole carboxylic acid derivative.[2][3][4]

To a solution of ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate (11.5 g, 0.102 mol) in ethyl acetate, a 40% sodium hydroxide solution (5.0 g) is added dropwise while maintaining the temperature below 40 °C. The mixture is stirred for an additional 60 minutes.[5] After completion, the organic phase is separated and acidified with a 10% hydrochloric acid solution to a pH of ≤2, leading to the precipitation of the carboxylic acid. The solid is filtered, washed with 10% hydrochloric acid, and dried to yield 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid as a light yellow solid (21.5 g, 98.7% yield).[5] A similar procedure can be applied to this compound.

| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |

| Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate | NaOH (40% aq.) | Ethyl Acetate | < 40 °C | 98.7% | [5] |

| Methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate | NaOH | Ethanol/Water | 85 °C | 85% | [6] |

Amidation to 2-(Trifluoromethyl)thiazole-4-carboxamides

The carboxylic acid derivative can be coupled with various amines to form a diverse library of thiazole carboxamides, which are known to exhibit a range of biological activities.[7]

2-(Trifluoromethyl)thiazole-4-carboxylic acid is dissolved in a suitable solvent like dichloromethane. A coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and a catalyst like 4-(dimethylamino)pyridine (DMAP) are added. The desired amine is then introduced, and the reaction is stirred until completion. The product is then isolated and purified.

Note: A specific protocol for the direct amidation of this compound was not found in the reviewed literature. The above is a general procedure based on the synthesis of similar thiazole carboxamides.

Reduction to (2-(Trifluoromethyl)thiazole-4-yl)methanol

The ester functionality can be reduced to a primary alcohol, providing another versatile intermediate for further synthetic modifications.

To a solution of the ethyl ester in a suitable solvent like ethanol, a reducing agent such as sodium borohydride is added portion-wise at a reduced temperature (e.g., 0 °C). The reaction is then allowed to warm to room temperature and stirred until completion. Standard aqueous workup and purification by chromatography will afford the desired alcohol.

Note: A specific protocol for the reduction of this compound was not found in the reviewed literature. The above is a general procedure based on the reduction of similar heterocyclic esters.

Conversion to 2-(Trifluoromethyl)thiazole-4-carbohydrazide

Reaction with hydrazine hydrate can convert the ethyl ester into the corresponding hydrazide, a valuable precursor for the synthesis of various five-membered heterocycles like pyrazoles and triazoles.